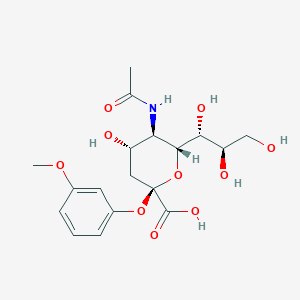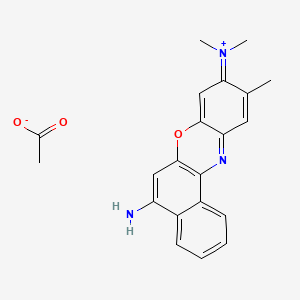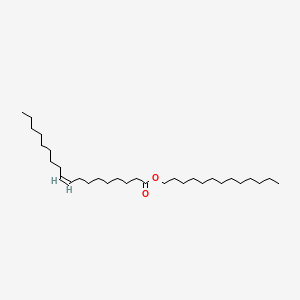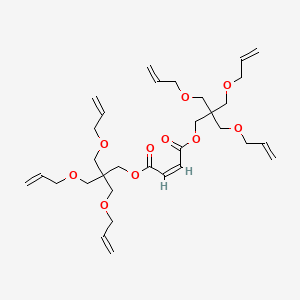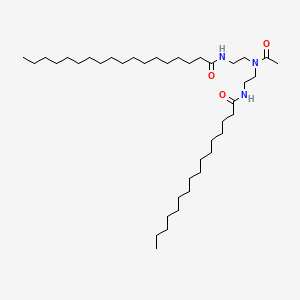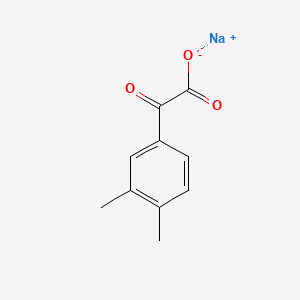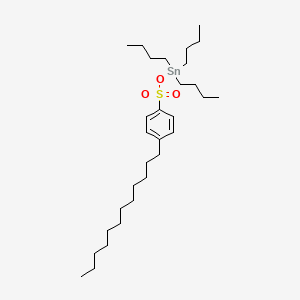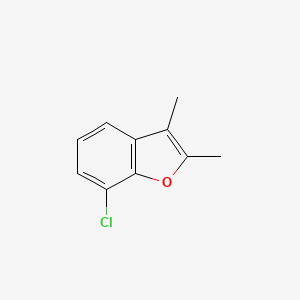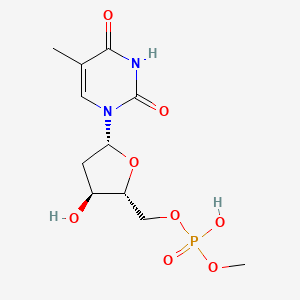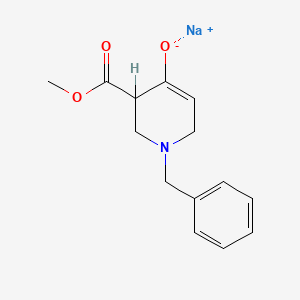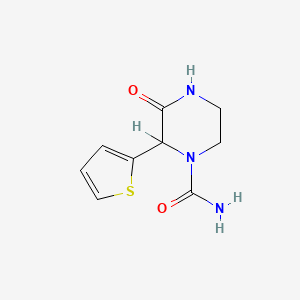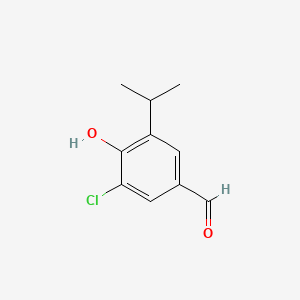
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and an isopropyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives, followed by chlorination and hydroxylation reactions. The specific conditions for these reactions often involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like chlorine gas and hydroxylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as catalytic hydrogenation and controlled temperature and pressure conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-hydroxy-5-(isopropyl)benzoic acid.
Reduction: 3-Chloro-4-hydroxy-5-(isopropyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are key intermediates in many biochemical reactions. The hydroxyl and chlorine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzaldehyde: Lacks the hydroxyl and isopropyl groups, making it less versatile in certain reactions.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a chlorine atom, leading to different reactivity and applications.
3,4-Dihydroxybenzaldehyde: Lacks the chlorine and isopropyl groups, resulting in different chemical properties and uses.
Uniqueness
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis, research, and industry .
Propiedades
Número CAS |
93904-64-4 |
|---|---|
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
3-chloro-4-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO2/c1-6(2)8-3-7(5-12)4-9(11)10(8)13/h3-6,13H,1-2H3 |
Clave InChI |
MJPDRZNCPYMJSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC(=C1)C=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



